molecular formula C11H15NO2 B1416363 2-[Methyl(propan-2-yl)amino]benzoic acid CAS No. 1021244-13-2

2-[Methyl(propan-2-yl)amino]benzoic acid

Cat. No. B1416363
CAS RN: 1021244-13-2
M. Wt: 193.24 g/mol
InChI Key: PVCXTJXGQVWCJU-UHFFFAOYSA-N
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Description

“2-[Methyl(propan-2-yl)amino]benzoic acid” is a compound with the molecular formula C11H15NO2 . It is a derivative of para-aminobenzoic acid (PABA), which is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .


Synthesis Analysis

The synthesis of PABA derivatives often involves the reaction of the substituted aminobenzoic acid with other compounds . For example, Buchwald–Hartwig coupling was achieved through the reaction of the substituted aminobenzoic acid with 2-iodoanisole to produce methyl 4-(2-methoxyphenylamino)benzoate, which was then converted into carbazole carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(propan-2-yl)amino]benzoic acid” can be represented by the InChI string: InChI=1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H .


Chemical Reactions Analysis

PABA and its derivatives have been observed to exhibit a wide range of biological activities, including anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials.


Physical And Chemical Properties Analysis

The molecular weight of “2-[Methyl(propan-2-yl)amino]benzoic acid” is 229.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization

2-[Methyl(propan-2-yl)amino]benzoic acid, a derivative of benzoic acid, has been synthesized and characterized in various studies, demonstrating its significance in scientific research. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, including derivatives of amino-benzothiazole and 2-formylbenzoic acid, and characterized them using spectroscopy techniques. These compounds demonstrated antimicrobial activities against bacterial strains causing infections in different human organs, highlighting their potential in antimicrobial applications (Mishra et al., 2019).

Antimicrobial and Biological Activities

The antimicrobial properties of benzoic acid derivatives have been a focal point of research. Abdel Ghani and Mansour (2011) investigated the structural properties and biological activity of a specific ester of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid. They conducted quantum mechanical calculations and found good agreement between theoretical and experimental values, showcasing the compound's antibacterial activity (Abdel Ghani & Mansour, 2011).

Corrosion Inhibition

The compounds related to 2-[Methyl(propan-2-yl)amino]benzoic acid have been studied for their potential in corrosion inhibition. Yadav et al. (2015) synthesized amino acid compounds as corrosion inhibitors for N80 steel in an HCl solution. These compounds were found to be of mixed type in nature, and their adsorption on the N80 steel surface obeyed the Langmuir adsorption isotherm. The study also employed various spectroscopy techniques to characterize the surface morphology of uninhibited and inhibited N80 steel specimens, demonstrating the compounds' utility in corrosion inhibition (Yadav et al., 2015).

Future Directions

Given the wide range of biological activities exhibited by PABA and its derivatives, further investigation is needed to evaluate the safety and efficacy of these compounds in clinical investigations and to better understand the specific mechanism of action revealed by these compounds . The unique features of PABA make it a strong candidate for inclusion in a massive chemical database of molecules having drug-like effects .

properties

IUPAC Name

2-[methyl(propan-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12(3)10-7-5-4-6-9(10)11(13)14/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCXTJXGQVWCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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